BenchChemオンラインストアへようこそ!

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Otoprotection Structure-Activity Relationship Quinoxaline Regioisomers

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2; molecular formula C9H6N2O4; MW 206.15 g/mol) is a heterocyclic building block that combines a quinoxaline-2,3-dione core with a carboxylic acid substituent at the 5-position of the fused benzene ring. This compound belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline family, a scaffold recognized as a bioisostere of the phthalazinone motif found in the FDA-approved PARP inhibitor Olaparib.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 876715-75-2
Cat. No. B11895754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
CAS876715-75-2
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C(=O)O
InChIInChI=1S/C9H6N2O4/c12-7-8(13)11-6-4(9(14)15)2-1-3-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15)
InChIKeyWGTRULPFJQWGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2): A Position-Specific Quinoxalinedione Scaffold with Differentiated Hydrogen-Bonding Capacity for Medicinal Chemistry and Materials Science


2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2; molecular formula C9H6N2O4; MW 206.15 g/mol) is a heterocyclic building block that combines a quinoxaline-2,3-dione core with a carboxylic acid substituent at the 5-position of the fused benzene ring [1]. This compound belongs to the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline family, a scaffold recognized as a bioisostere of the phthalazinone motif found in the FDA-approved PARP inhibitor Olaparib [2]. The 5-carboxylic acid regioisomer distinguishes itself from the more widely studied 6-carboxylic acid analog (CAS 14121-55-2) through its unique spatial orientation of the carboxyl group, which critically alters hydrogen-bonding geometry, metal-coordination topology, and biological target engagement [3].

Why 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid Cannot Be Replaced by Its 6-Carboxy Isomer or Non-Dioxo Analogs


Regioisomeric substitution on the quinoxaline scaffold is not functionally neutral. Direct comparative screening of a 68-compound quinoxaline library demonstrated that moving the carboxylic acid group from position 5 (Qx28) to position 6 (Qx66) abolishes otoprotective activity: Qx66 showed marginal or no protection at its optimal dose of 50 μM, whereas the 5-carboxy analog provided approximately 80% hair cell survival at 100 μM [1]. Simultaneously, the 2,3-dioxo functionality confers a bioisosteric relationship to the phthalazinone pharmacophore that is absent in the non-dioxo tetrahydroquinoxaline series, enabling engagement with PARP-1 at nanomolar potencies (IC50 2.31 nM for lead derivative) versus Olaparib (IC50 4.40 nM) [2]. Procurement of a generic quinoxaline carboxylic acid without specifying both the dioxo oxidation state and the 5-position regiochemistry therefore risks selecting a compound with fundamentally different target-binding geometry, hydrogen-bonding capacity, and biological activity profile.

Quantitative Differentiation Evidence for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2)


Positional Isomer Differentiation: 5-COOH Retains Biological Activity Abolished in the 6-COOH Isomer

In a zebrafish lateral line hair cell protection assay, quinoxaline-5-carboxylic acid (Qx28) provided robust protection against aminoglycoside-induced ototoxicity, with approximately 80% hair cell survival at 100 μM and approximately 73% recovery against cisplatin at 300 μM [1]. In contrast, Qx66—the 6-carboxylic acid positional isomer—showed marginal or no protection when tested at its optimal dose of 50 μM in the same assay system [1]. This demonstrates that carboxylic acid placement at position 5 is critical for biological activity, a finding that extrapolates to the 2,3-dioxo series where the 5-carboxy derivative (CAS 876715-75-2) offers a regiochemical advantage over the commercially more common 6-carboxy isomer (CAS 14121-55-2) [1].

Otoprotection Structure-Activity Relationship Quinoxaline Regioisomers

Bioisosteric Scaffold Validation: 2,3-Dioxo-tetrahydroquinoxaline Core Enables Nanomolar PARP-1 Inhibition Versus Olaparib

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was employed as a bioisosteric replacement for the phthalazinone core of Olaparib. A derivative bearing the 6-sulfonohydrazide moiety (compound 8a) achieved a PARP-1 IC50 of 2.31 nM, outperforming Olaparib (IC50 4.40 nM) [1]. Another derivative (compound 5) demonstrated superior antiproliferative activity against BRCA1-mutant MDA-MB-436 breast cancer cells with IC50 2.57 μM versus Olaparib IC50 8.90 μM [1]. While these specific derivatives were built on the 6-substituted scaffold, the 5-carboxylic acid variant (CAS 876715-75-2) provides an alternative derivatization vector at the 5-position, enabling exploration of chemical space inaccessible from the 6-carboxy isomer and potentially yielding distinct selectivity profiles against the PARP enzyme family [1].

PARP-1 Inhibition Bioisostere Anticancer Drug Design

Hydrogen-Bonding Capacity Differentiation: 3 H-Bond Donors Versus 1 in Non-Dioxo Quinoxaline Carboxylic Acids

Computed physicochemical properties from PubChem reveal that 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2) possesses 3 hydrogen bond donor sites and 6 hydrogen bond acceptor sites, with a topological polar surface area (TPSA) of 95.5 Ų and an XLogP3-AA of 0 [1]. By contrast, quinoxaline-5-carboxylic acid (Qx28, CAS 6924-66-9) has only 1 hydrogen bond donor and a TPSA of approximately 63.1 Ų (calculated for C9H6N2O2) [2]. The additional two H-bond donors contributed by the lactam NH groups of the dioxo scaffold significantly increase the compound's capacity for directional intermolecular interactions, which is critical for target binding, crystal engineering, and coordination polymer formation [3]. This difference is intrinsic to the dioxo oxidation state and cannot be replicated by non-dioxo quinoxaline analogs.

Hydrogen Bonding Physicochemical Properties Druglikeness

Coordination Chemistry Differentiation: 5-COOH Topology Versus 6-COOH 1D/2D Networks

The 6-carboxylic acid isomer (CAS 14121-55-2) forms structurally characterized coordination polymers with Mn(II) and Zn(II), yielding a 1D comb-like chain (Mn complex) and a 2D layer-like structure with square-shaped windows (Zn complex), both extended into 3D supramolecular frameworks via intermolecular hydrogen bonding involving the dioxo NH groups [1]. The 5-carboxylic acid isomer (CAS 876715-75-2) positions the carboxylate donor at a different vector angle relative to the dioxo chelating site, which is predicted to generate distinct network topologies—potentially discrete metallacycles or helical chains rather than the 1D/2D architectures observed for the 6-isomer . The luminescence properties and optical energy gaps reported for the 6-COOH Mn/Zn complexes (investigated in detail by Yuan et al.) provide a quantitative baseline against which 5-COOH-derived materials can be benchmarked [1].

Coordination Polymers Metal-Organic Frameworks Supramolecular Chemistry

Procurement Differentiation: Purity Specifications and Supplier Availability Favor 5-COOH for Reproducible Research

Commercially, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2) is available from multiple vendors at specified purities of 95% (AKSci) and 98% (Leyan), with pricing that enables procurement at 50 mg (€602) to 500 mg (€1,663) scale from CymitQuimica/Biosynth . The 6-carboxylic acid isomer (CAS 14121-55-2) is more widely listed across vendors, but its published applications are concentrated in coordination polymer chemistry rather than medicinal chemistry, and it has demonstrated negligible biological activity in the only direct positional isomer comparison available (Qx28/Qx66 study) [1]. For drug discovery programs, the 5-COOH isomer offers a documented activity advantage in the quinoxaline carboxylic acid series, while for materials science, it provides a geometrically distinct coordination vector.

Chemical Procurement Purity Specification Research Reproducibility

Optimal Application Scenarios for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 876715-75-2) Based on Differentiated Evidence


Medicinal Chemistry: PARP-1 Inhibitor Lead Optimization with 5-Position Derivatization

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold has been validated as a bioisostere of the phthalazinone core of Olaparib, with lead compounds achieving PARP-1 IC50 values of 2.31–3.05 nM, surpassing Olaparib (4.40 nM) [1]. The 5-carboxylic acid derivative provides a synthetically accessible handle for amide coupling, esterification, or sulfonohydrazide formation at the 5-position—an orthogonal vector to the 6-position explored in published PARP-1 inhibitors. This enables exploration of SAR around a different region of the PARP-1 binding pocket potentially yielding isoform-selective inhibitors or compounds with improved pharmacokinetic profiles distinct from 6-substituted analogs. The demonstrated antiproliferative activity (MDA-MB-436 IC50 2.57 μM vs. Olaparib 8.90 μM) provides a quantitative benchmark [1].

Otoprotection Drug Discovery: Development of 5-Carboxy Quinoxaline-Derived NF-κB Pathway Modulators

The quinoxaline-5-carboxylic acid pharmacophore (Qx28) has demonstrated robust otoprotection in zebrafish and mouse cochlear explant models, with approximately 80% hair cell survival at 100 μM against aminoglycoside challenge and protection across species and toxin classes (aminoglycosides and cisplatin) [1]. Critically, Qx28's mechanism involves NF-κB canonical pathway blockade [1], and the 6-carboxylic acid positional isomer (Qx66) is inactive [1]. The 2,3-dioxo derivative (CAS 876715-75-2) combines this validated 5-carboxy regiochemistry with the dioxo scaffold's enhanced hydrogen-bonding capacity (3 H-bond donors vs. 1), which may further improve target engagement or pharmacokinetic properties. This compound serves as a logical starting point for a medicinal chemistry program aimed at hearing loss prevention.

Coordination Chemistry and Crystal Engineering: Access to Novel Network Topologies

The 6-carboxylic acid isomer forms well-characterized 1D (Mn) and 2D (Zn) coordination polymers with documented luminescence properties [1]. The 5-carboxylic acid isomer positions the carboxylate donor at a different geometric vector relative to the dioxo chelating site, enabling the construction of coordination networks with topologies inaccessible from the 6-isomer. The dioxo NH groups serve as supplementary hydrogen-bond donors for supramolecular assembly, a feature absent in non-dioxo quinoxaline carboxylates [1]. Researchers can benchmark the photophysical properties (luminescence spectra, optical energy gaps) of 5-COOH-derived materials against the published data for 6-COOH complexes [1], enabling systematic structure-property relationship studies across the regioisomeric series.

Chemical Biology Tool Compound: Kinase Inhibition and PASK Pharmacology

Substituted quinoxaline carboxylic acids are established PAS kinase (PASK) inhibitors, with BioE-1115 achieving IC50 ~4 nM against PASK and high selectivity over a panel of 49 other kinases (IC50 ≥10 μM) [1]. The 5-carboxylic acid dioxo derivative provides a scaffold distinct from the 6-substituted quinoxaline carboxylic acids described in the PASK patent literature (US 8,912,188, US 9,073,902) [2], offering a new vector for structure-activity relationship studies. The combination of the dioxo core (3 H-bond donors) with the 5-carboxylate may yield PASK inhibitors with altered selectivity profiles or physicochemical properties compared to existing tool compounds, particularly relevant for diabetes mellitus research where PASK is a validated target [2].

Quote Request

Request a Quote for 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.